molecular formula C13H9ClN4S B188519 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 102423-75-6

2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B188519
CAS RN: 102423-75-6
M. Wt: 288.76 g/mol
InChI Key: RKTNHDSJVMYSPC-UHFFFAOYSA-N
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Description

The compound “2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile” is a complex organic molecule. It has a molecular formula of C13H8ClN5 . The structure includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms . This type of structure is common in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of precursors such as 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . These precursors are used in Suzuki cross-coupling reactions, which involve the reaction of the pyrimidine derivative with various arylboronic acids . The synthesis is usually supported by spectroanalytical techniques .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorophenyl group and a thiopyran ring .

Scientific Research Applications

Synthesis Techniques

A study by Moghaddam et al. (2022) utilized magnetic NH2.MIL-101(Fe)/ED as a catalyst for the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives, highlighting an efficient one-pot, four-component procedure for synthesis. The study emphasized the use of various techniques like X-ray diffraction and electron microscopy for structural characterization (Moghaddam et al., 2022).

Chemical Transformation and Derivative Formation

Dyachenko & Dyachenko (2007, 2008) explored the cross-recyclization of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles with various compounds. These reactions led to the formation of several derivatives with complex structures, as proven by X-ray analysis. These derivatives have potential applications in further chemical syntheses (Dyachenko & Dyachenko, 2007); (Dyachenko & Dyachenko, 2008).

Catalytic Applications

In the context of catalysis, nanomagnetic Fe3O4@SiO2@ZnCl2 was employed by Maleki et al. (2018) for synthesizing 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. This study underscores the significance of nanomaterials in facilitating chemical reactions and points towards novel applications in catalysis (Maleki et al., 2018).

Optical Properties

Research by Bardasov et al. (2020) examined the optical properties of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, synthesized through nucleophilic substitution reactions. This study highlights the potential of these compounds in optical applications due to their fluorescence characteristics (Bardasov et al., 2020).

Biological Evaluation

Abdel-Monem (2004) conducted a study on the synthesis of heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties. This research indicates potential biological applications of these derivatives, especially in terms of antimicrobial activities (Abdel-Monem, 2004).

properties

IUPAC Name

2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTNHDSJVMYSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365515
Record name 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102423-75-6
Record name 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102423-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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